Cyclopentanecarboxamide, 1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide,1,2-dimethyl-(7CI) is a chemical compound with the molecular formula C8H15NO. It is also known by its systematic name, 1,2-Dimethyl-cyclopentanecarboxylic acid amide . This compound is primarily used in industrial and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide,1,2-dimethyl-(7CI) typically involves the reaction of cyclopentanecarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of Cyclopentanecarboxamide,1,2-dimethyl-(7CI) may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide,1,2-dimethyl-(7CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Cyclopentanecarboxamide,1,2-dimethyl-(7CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide,1,2-dimethyl-(7CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxamide: A related compound with similar structural features but without the dimethyl substitution.
Cyclohexanecarboxamide: Another similar compound with a six-membered ring instead of a five-membered ring.
Cyclopentanecarbonitrile: A compound with a nitrile group instead of an amide group.
Uniqueness
Cyclopentanecarboxamide,1,2-dimethyl-(7CI) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the cyclopentane ring can affect the compound’s steric and electronic properties, making it distinct from other related compounds .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1,2-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
PDHWWZLGPNMAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.